

Parsaclisib research and development 2025

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Compound Focus: Parsaclisib

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Parsaclisib Profile & Development Status

Parsaclisib is a potent, highly selective, next-generation **oral inhibitor of phosphatidylinositol 3-kinase delta (PI3K δ)** [1] [2]. It is structurally optimized for greater selectivity and potency to minimize toxicities associated with earlier PI3K inhibitors [3]. The table below summarizes its core attributes and development status as of early 2025.

Attribute	Description
Drug Type	Small molecule drug [4]
Mechanism of Action	PI3K δ inhibitor (Phosphatidylinositol 3-kinase delta inhibitor) [4]
Key Feature	>10,000-fold greater selectivity for PI3K δ isoform than α , β , and γ isoforms [3]
Primary Indications (under investigation)	Relapsed/Refractory B-cell malignancies (Follicular Lymphoma, Mantle Cell Lymphoma, Marginal Zone Lymphoma), Autoimmune Hemolytic Anemia (AIHA) [1] [4]
Highest Development Phase	Phase 3 (for AIHA); NDA/BLA submitted for Follicular Lymphoma in China [4]

Attribute	Description
Notable Regulatory Designations	Priority Review (U.S., China), Orphan Drug (U.S., EU), Breakthrough Therapy (China) [4]

Recent Clinical Efficacy and Safety Data (2023-2025)

Recent phase II clinical trials continue to demonstrate the efficacy of **Parsaclisib** in specific B-cell malignancies. The data below, published between 2023 and 2025, highlights its performance.

Trial Name (Condition)	Key Efficacy Results (ORR, DOR, PFS)	Key Safety Findings
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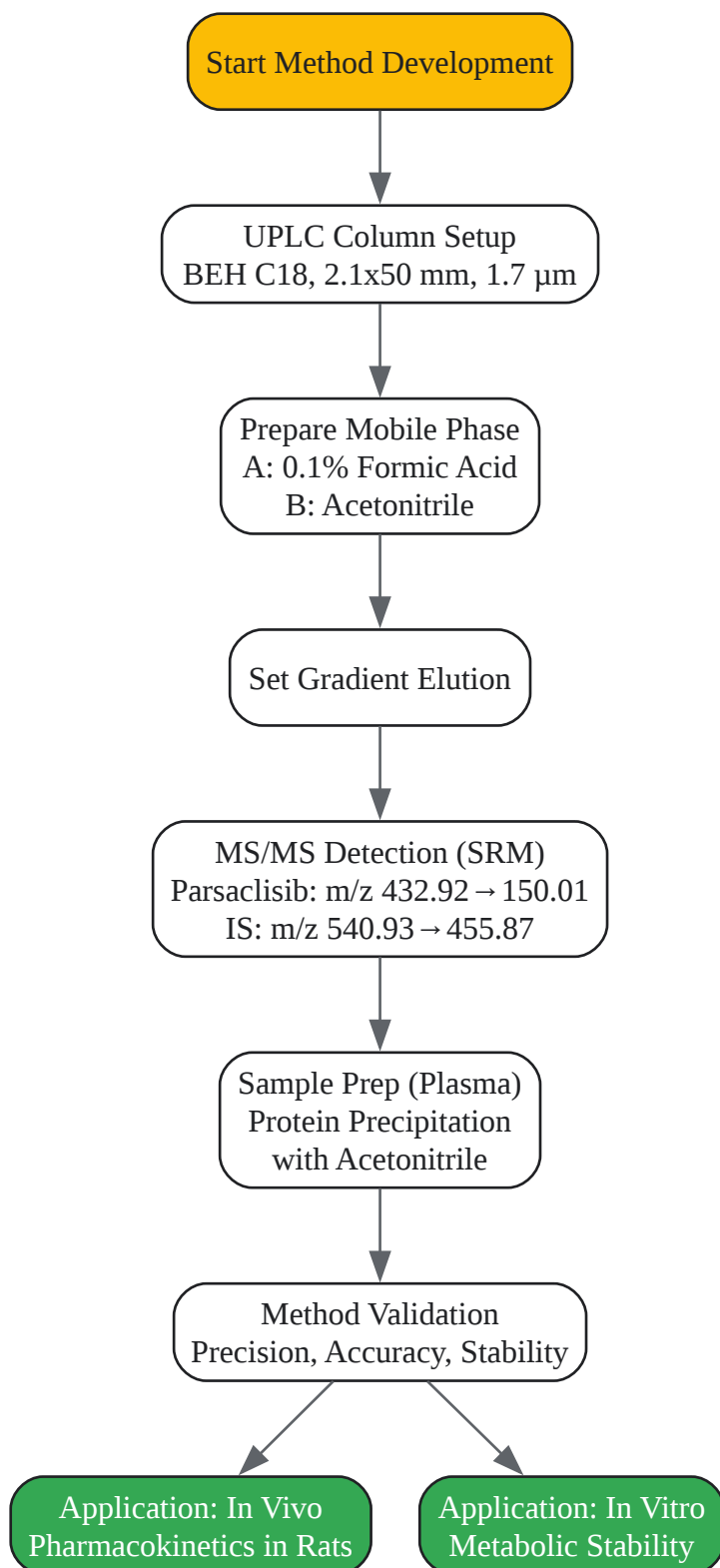
| **CITADEL-213 (2025)** [3] R/R Follicular Lymphoma (Japanese patients) | **ORR: 88.1%** (CR: 23.8%, PR: 64.3%) **Median DOR:** Not reached | Most common TEAEs: Diarrhea (28.6%; G \geq 3, 7.1%), Stomatitis (23.8%; G \geq 3, 11.9%). TEAEs led to discontinuation in 11.9% of patients. | | **CITADEL-205 (2023)** [2] R/R Mantle Cell Lymphoma (BTK inhibitor-naïve) | **ORR: 70.1%** (CR: 15.6%) **Median DOR:** 12.1 months **Median PFS:** 13.6 months | Most common TEAE: Diarrhea (34.3%; G \geq 3, 13.9%). Other G \geq 3 TEAEs: neutropenia (8.3%). TEAEs led to discontinuation in 25.0% of patients. |

Analytical Method for Pharmacokinetic Studies

A 2025 study established a novel UPLC-MS/MS method for quantifying **Parsaclisib**, which is critical for pharmacokinetic and metabolic stability research [5].

- **Chromatography:** Acquity UPLC BEH C18 column with gradient elution using acetonitrile and 0.1% formic acid [5].
- **Detection:** Tandem Mass Spectrometry with Selective Reaction Monitoring (SRM). Ion transitions were **m/z 432.92** → **150.01** for **Parsaclisib** and **m/z 540.93** → **455.87** for the internal standard (Pilaralisib) [5].
- **Sample Preparation:** Protein precipitation with acetonitrile [5].
- **Application:** The method was validated and successfully applied to a pharmacokinetic study in rats, revealing a **long half-life value of 571.3 minutes** and a slow intrinsic clearance, suggesting stable exposure in vivo [5].

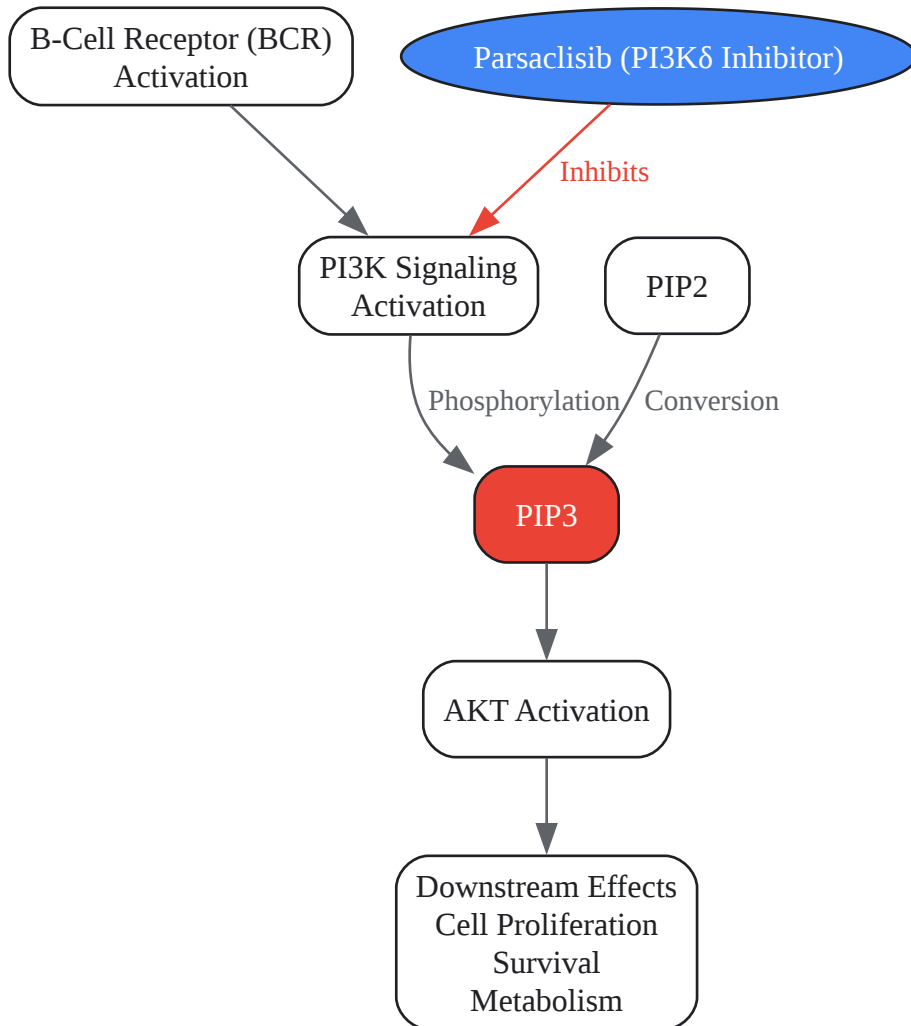
The workflow of this analytical method is summarized in the diagram below.



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Mechanism of Action and Signaling Pathway

Parsaclisib exerts its effect by selectively targeting the PI3K δ pathway. The following diagram illustrates the key signaling pathway and the drug's specific point of intervention.



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Research Considerations and Future Outlook

- **Differentiated Profile:** The high selectivity for the PI3K δ isoform is a key differentiator aimed at improving the therapeutic window and minimizing off-target toxicities [3].
- **Dosing Strategy:** Clinical trials have explored innovative dosing regimens (e.g., daily induction followed by lower daily or weekly maintenance) to maintain efficacy while managing tolerability [3] [2].

- **Development Shifts:** Be aware that some development pathways have been discontinued. Incyte halted the Phase 3 LIMBER-304 trial of **Parsaclisib** combined with Ruxolitinib in myelofibrosis following an interim analysis [1] [2].
- **Competitive Landscape:** Research is ongoing into other PI3K inhibitors, such as dual PI3K α/δ inhibitors like TQ-B3525, which also show high efficacy in R/R Follicular Lymphoma [6].

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